1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene
CAS No.:
Cat. No.: VC18798521
Molecular Formula: C7H4ClF3
Molecular Weight: 180.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClF3 |
|---|---|
| Molecular Weight | 180.55 g/mol |
| IUPAC Name | 3-chloro-1,2-difluoro-4-(fluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2 |
| Standard InChI Key | INEPFKVVKUTPTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1CF)Cl)F)F |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 3-chloro-1,2-difluoro-4-(fluoromethyl)benzene, reflects its substitution pattern: a chlorine atom at position 3, fluorine atoms at positions 1 and 2, and a fluoromethyl group (–CHF) at position 4 on the benzene ring . Its molecular formula () and weight (180.55 g/mol) are consistent with its halogen-rich structure. The Standard InChI key (INEPFKVVKUTPTP-UHFFFAOYSA-N) and SMILES notation (FC(c1c(F)c(Cl)c(F)cc1)F) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.55 g/mol |
| IUPAC Name | 3-chloro-1,2-difluoro-4-(fluoromethyl)benzene |
| InChI | InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2 |
| InChIKey | INEPFKVVKUTPTP-UHFFFAOYSA-N |
Structural and Electronic Features
Synthesis Methods and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via electrophilic aromatic substitution (EAS) reactions, where a benzene derivative undergoes sequential halogenation. A typical route involves:
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Chlorination: Introducing chlorine using in the presence of a Lewis acid catalyst (e.g., ) at controlled temperatures (50–80°C).
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Fluorination: Subsequent fluorination via halogen exchange or direct electrophilic substitution with or .
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Fluoromethylation: Introducing the fluoromethyl group through Friedel-Crafts alkylation or nucleophilic displacement of a leaving group (e.g., –Br) with or .
Yields are optimized by adjusting reaction parameters such as solvent polarity (e.g., dichloromethane), temperature gradients, and catalyst loading. For instance, the use of enhances the electrophilicity of halogenating agents, promoting regioselective substitution.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to achieve scalability and reproducibility. Key steps include:
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Catalytic Chlorofluorination: Simultaneous introduction of chlorine and fluorine using mixed halogen gases over a heterogeneous catalyst (e.g., -impregnated silica).
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Distillation and Crystallization: High-purity isolation via fractional distillation under reduced pressure, followed by recrystallization from nonpolar solvents.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (NAS) under alkaline conditions. For example, reaction with in aqueous ethanol yields hydroxylated derivatives, though the electron-withdrawing fluorine atoms deactivate the ring, necessitating elevated temperatures (100–120°C).
Electrophilic Addition
The fluoromethyl group’s electron-deficient carbon can participate in radical addition reactions. For instance, photochemical reactions with alkenes in the presence of initiators produce alkylated adducts, useful in polymer chemistry.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization at the fluoromethyl position. The –CHF group acts as a directing group, facilitating regioselective arylation or alkylation.
Applications in Scientific Research
Pharmaceutical Intermediates
Fluorinated aromatics are pivotal in drug design due to their metabolic stability and bioavailability. This compound serves as a precursor to protease inhibitors and kinase modulators, where the fluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.
Materials Science
In liquid crystal displays (LCDs), the compound’s rigid, fluorinated structure contributes to low viscosity and high thermal stability, optimizing electro-optical performance.
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